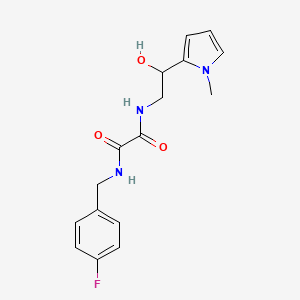

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, particularly in the field of neurology. FTY720 is a sphingosine-1-phosphate receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.

Wissenschaftliche Forschungsanwendungen

Liquid Chromatography-Mass Spectrometry Characterization

Liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-NMR (LC-NMR) have been utilized to characterize the in vitro metabolism of AG7088, a compound structurally related to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide, focusing on liver microsomes across various species. The study identified several metabolites, indicating hydrolysis and hydroxylation as key metabolic pathways. This research emphasizes the potential of LC-MS and LC-NMR in elucidating the metabolism of complex organic compounds (Zhang et al., 2001).

19F-NMR in Drug Discovery

19F-NMR spectroscopy has played a significant role in drug discovery, aiding in the selection of candidates for further development. This technology has been instrumental in understanding the metabolic fate and excretion balance of compounds, including a potent inhibitor structurally similar to this compound, showcasing its utility in providing valuable insights into drug metabolism and pharmacokinetics (Monteagudo et al., 2007).

Na+/Ca2+ Exchange Inhibition

Research on YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, reveals its preference for inhibiting intracellular Na+-dependent 45Ca2+ uptake via NCX3, demonstrating a significant potential for therapeutic applications in protecting against hypoxia/reoxygenation-induced cell damage. Such studies contribute to the understanding of cellular ion exchange mechanisms and their implications for drug development (Iwamoto & Kita, 2006).

Glycolic Acid Oxidase Inhibition

The synthesis and study of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have highlighted their potential as inhibitors of glycolic acid oxidase (GAO), indicating the importance of lipophilic substituents in enhancing inhibitory potency. Such research contributes to the development of treatments for conditions related to GAO activity, such as hyperoxaluria (Rooney et al., 1983).

Orexin-1 Receptor Mechanisms in Compulsive Food Consumption

The study of GSK1059865, a selective Orexin-1 Receptor (OX1R) antagonist, in a binge eating model in female rats has revealed a major role of OX1R mechanisms in compulsive food consumption. This research provides insights into potential pharmacological treatments for binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-20-8-2-3-13(20)14(21)10-19-16(23)15(22)18-9-11-4-6-12(17)7-5-11/h2-8,14,21H,9-10H2,1H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIOXXLHLPRKDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Diphenylmethyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B2841115.png)

![N-isopropyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2841116.png)

![5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2841117.png)

![Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride](/img/structure/B2841131.png)